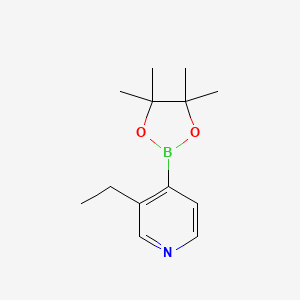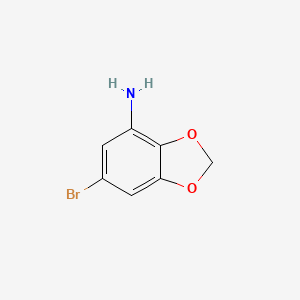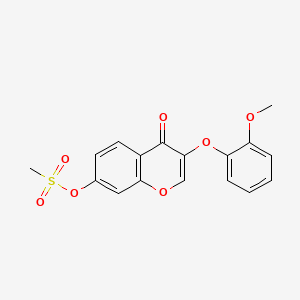
3-Ethylpyridin-4-ylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethylpyridin-4-ylboronic acid pinacol ester is a boronic ester. Boronic esters are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . They are synthetically versatile and are considered valuable building blocks in organic synthesis .
Synthesis Analysis
Boronic acids, including this compound, can be synthesized using various methods . One of the most common methods is the metal-free synthesis of arylboronic pinacol esters from easily available aromatic amines . This transformation affords borylation products in good yields under mild reaction conditions .
Molecular Structure Analysis
The molecular formula of this compound is C13H20BNO2 . The planarity of the oxygen-boron-oxygen motif in boronic esters plays an important role in minimizing steric interactions .
Chemical Reactions Analysis
Boronic esters, including this compound, are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . They can also undergo protodeboronation, a process that involves the removal of the boron moiety .
Scientific Research Applications
Synthesis and Organic Transformations
3-Ethylpyridin-4-ylboronic acid pinacol ester and similar boronic acid esters are pivotal in various synthesis reactions. For instance, boronic acid pinacol esters are integral in the iododeboronation process, a method utilized for the synthesis of iodinated compounds, which are essential in various organic synthesis applications (Narita et al., 2018). Moreover, these compounds serve as key reagents in the nickel-catalyzed enantioselective addition to activated enones, showcasing their versatility in creating enantioselective compounds (Sieber & Morken, 2008).
Utility in Multicomponent Reactions
Boronic acid pinacol esters demonstrate significant reactivity in multicomponent reactions. An example includes their use in the Petasis reaction, where they contribute to the synthesis of amino acid derivatives, highlighting their potential in creating bioactive compounds (Murafuji et al., 2016).
Analytical Challenges and Solutions
The analysis of highly reactive pinacolboronate esters like this compound presents unique challenges due to their tendency to hydrolyze. Innovative analytical strategies have been developed to stabilize these compounds for quality assessment, which is crucial in pharmaceutical and chemical research (Zhong et al., 2012).
Catalytic Applications
The compounds are also involved in catalytic processes, such as the copper-catalyzed carboxylation of allylboronates with carbon dioxide. This method allows for the regioselective synthesis of carboxylic acids, demonstrating the utility of boronic acid esters in environmentally benign chemical transformations (Duong et al., 2013).
Cross-Coupling Reactions
Cross-coupling reactions are a cornerstone application for boronic acid pinacol esters. They enable the selective formation of carbon-carbon bonds, which is fundamental in the construction of complex organic frameworks. The efficiency and versatility of these reactions highlight the significance of boronic acid esters in modern synthetic chemistry (Farmer et al., 2012).
Mechanism of Action
Future Directions
The use of boronic esters in medicinal chemistry and other fields is a relatively recent development, but interest in these compounds has been growing . The introduction of the boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . Therefore, the study of boronic acids, including 3-Ethylpyridin-4-ylboronic acid pinacol ester, is likely to continue and expand in the future .
Properties
IUPAC Name |
3-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO2/c1-6-10-9-15-8-7-11(10)14-16-12(2,3)13(4,5)17-14/h7-9H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBHLSPBUNGBIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2649059.png)

![2-[1-(Benzenesulfonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2649061.png)


![2-benzylsulfanyl-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2649065.png)

![N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2649069.png)
![1-[4-(2-Chlorophenoxy)benzenesulfonyl]pyrrolidine](/img/structure/B2649071.png)

![[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-(1-tert-butyl-1,2,4-triazol-3-yl)methanone;hydrochloride](/img/structure/B2649077.png)
![7-Methyl-7-azabicyclo[4.1.0]heptane](/img/structure/B2649080.png)

